1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide
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Overview
Description
1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a unique combination of allyl, diphenyl, and tert-butylbenzyl groups, making it an interesting subject for various chemical and biological studies.
Scientific Research Applications
1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a common motif in many biologically active molecules, making it useful in drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide typically involves multi-step organic reactions. One common method includes the condensation of benzil with ammonium acetate in the presence of an aldehyde to form the imidazole ring . The allyl and tert-butylbenzyl groups are then introduced through subsequent substitution reactions. The reaction conditions often require the use of glacial acetic acid as a solvent and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to speed up the reactions and reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The allyl and tert-butylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce imidazolines .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazol-2-yl phenyl sulfide: Lacks the allyl and tert-butylbenzyl groups.
1-allyl-4,5-diphenyl-1H-imidazol-2-yl methyl sulfide: Similar structure but with a methyl group instead of tert-butylbenzyl.
4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)phenyl sulfide: Similar but without the allyl group.
Uniqueness
The presence of both allyl and tert-butylbenzyl groups in 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfide makes it unique. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, providing distinct advantages in various applications .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)32-21-22-16-18-25(19-17-22)29(2,3)4/h5-19H,1,20-21H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNWPOPNOQKKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=C(N2CC=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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